2-Amino-1,3-benzoxazole-7-carboxylic acid
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Overview
Description
2-Amino-1,3-benzoxazole-7-carboxylic acid (ABOC) is a heterocyclic organic compound that contains a benzoxazole ring, an amino group, and a carboxylic acid group. ABOC has been found to exhibit a variety of biological activities and has been extensively studied for its potential pharmacological applications.
Scientific Research Applications
Antibiotic Development
2-Amino-1,3-benzoxazole-7-carboxylic acid derivatives have been explored in the development of novel antibiotics. A specific derivative, GSK2251052, a boron-containing antibiotic targeting bacterial leucyl tRNA synthetase, demonstrated significant promise in treating serious Gram-negative infections. The pharmacokinetic analysis revealed extensive tissue distribution and renal elimination, indicating potential effectiveness in systemic infections (Bowers et al., 2013).
Cancer Imaging
Derivatives of this compound have been used to develop tumor-avid compounds for imaging. The compound 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), labeled with 18F, has shown potential in tumor localization, particularly in brain tumors. Its uptake in tumor tissues and low uptake in normal brain tissue suggests its potential as a PET tracer for tumor imaging, offering an alternative to traditional glucose-based tracers (Shoup et al., 1999).
Antifibrinolytic Therapy
The compound AMCA, derived from aminomethyl cyclohexane carboxylic acid, has been identified as a potent inhibitor of plasminogen activation. It's effective in treating conditions involving increased fibrinolytic activity and/or bleeding symptoms, offering a new avenue for antifibrinolytic therapy (Andersson et al., 2009).
Neurological Disease Diagnosis and Treatment
Derivatives of this compound have been explored in the diagnosis and treatment of neurological diseases. The ability of these compounds to interact with neurotransmitter receptors or act as imaging agents for pathological features offers potential in both therapeutic and diagnostic applications (Kikuchi et al., 2010).
Mechanism of Action
Target of Action
2-Amino-1,3-benzoxazole-7-carboxylic acid, like other benzoxazole derivatives, is known to target various enzymes or proteins that are involved in the pathway of disease formation and proliferation . These targets include DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, and cholinesterases . These proteins play crucial roles in cellular processes such as DNA replication, signal transduction, gene expression, inflammation, and neural transmission .
Mode of Action
The interaction of this compound with its targets can lead to changes in the function of these proteins, thereby affecting the progression of diseases . For instance, by inhibiting the activity of DNA topoisomerases, the compound can interfere with DNA replication and transcription, leading to cell death . Similarly, by inhibiting the activity of protein kinases, the compound can disrupt signal transduction pathways, affecting cell proliferation and survival .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those associated with its targets. For example, the compound can affect the DNA replication pathway by targeting DNA topoisomerases . It can also affect various signal transduction pathways by targeting protein kinases . The downstream effects of these interactions can include cell death, reduced cell proliferation, and altered gene expression .
Result of Action
The molecular and cellular effects of this compound’s action can include cell death, reduced cell proliferation, and altered gene expression . These effects can contribute to its potential therapeutic effects in treating diseases such as cancer .
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Future Directions
Benzoxazole is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on . There has been a large upsurge in the synthesis of benzoxazole via different pathways . The present article presents recent advances in synthetic strategies for benzoxazole derivatives since 2018 .
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives have been known to exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on . They elicit their function by targeting various enzymes or proteins .
Molecular Mechanism
Benzoxazole derivatives are known to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .
properties
IUPAC Name |
2-amino-1,3-benzoxazole-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c9-8-10-5-3-1-2-4(7(11)12)6(5)13-8/h1-3H,(H2,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFQPYBEURIMPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(O2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1781320-38-4 |
Source
|
Record name | 2-amino-1,3-benzoxazole-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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